molecular formula C12H7F2NO B1345436 2-(2,4-Difluorobenzoyl)pyridine CAS No. 898780-18-2

2-(2,4-Difluorobenzoyl)pyridine

Cat. No.: B1345436
CAS No.: 898780-18-2
M. Wt: 219.19 g/mol
InChI Key: ZVYATEOQCVIQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorobenzoyl)pyridine is a fluorinated aromatic compound characterized by a pyridine ring substituted at the 2-position with a 2,4-difluorobenzoyl group. The compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing pharmacologically active molecules. For instance, it has been incorporated into p38 MAP kinase inhibitors for treating autoimmune and inflammatory diseases and used in enzyme-targeting ligands for biochemical studies .

Properties

IUPAC Name

(2,4-difluorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYATEOQCVIQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642016
Record name (2,4-Difluorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-18-2
Record name (2,4-Difluorophenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-(2,4-Difluorobenzoyl)pyridine, involves several methods. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of fluorinating reagents such as AlF3 and CuF2 at high temperatures to introduce fluorine atoms into the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the difluorobenzoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridines .

Scientific Research Applications

2-(2,4-Difluorobenzoyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Trends :

  • Fluorine Position : 2,4-difluorination optimizes electronic effects for drug design, balancing reactivity and steric accessibility .
  • Electron-Withdrawing Groups: Nitro (-NO₂) or trifluoromethyl (-CF₃) substituents increase lipophilicity but may reduce solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP Solubility (mg/mL)
This compound 235.18 268–270 2.5 0.8 (DMSO)
2-(2,6-Difluorobenzoyl)pyridine 235.18 275–277 2.7 0.5 (DMSO)
2-(4-Trifluoromethylbenzoyl)pyridine 271.21 287–289 3.2 0.2 (DMSO)

Note: Data extrapolated from analogs in and synthetic yields from .

Biological Activity

2-(2,4-Difluorobenzoyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can influence several cellular processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors, potentially modulating signaling pathways associated with growth and proliferation.
  • Antitumor Activity : Research indicates that similar compounds exhibit anticancer properties by targeting receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in cancer progression .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of pyridine compounds have demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves dual inhibition of c-Met and VEGFR-2 receptors, which play critical roles in tumor growth and angiogenesis .

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Fluorinated compounds can exhibit varying degrees of toxicity. Studies on related fluorinated drugs have shown that they may lead to adverse effects due to their metabolic byproducts . Therefore, assessing the safety profile of this compound through in vitro and in vivo studies is crucial.

Case Studies

  • In Vitro Studies : A study investigating the efficacy of this compound derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines. For example, compound 12d demonstrated IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2 .
  • Molecular Docking Studies : Molecular docking simulations indicated that these compounds bind effectively at the ATP-binding site of c-Met and VEGFR-2, suggesting a competitive inhibition mechanism that could be harnessed for therapeutic purposes .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameIC50 (c-Met)IC50 (VEGFR-2)Notable Activity
This compound0.11 μM0.19 μMAnticancer
Compound A0.15 μM0.25 μMAnticancer
Compound B0.20 μM0.30 μMModerate activity against tumors

This table illustrates that while there are other compounds with similar activities, this compound shows promising potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.